molecular formula C10H7FS B192845 2-(4-Fluorophenyl)thiophene CAS No. 58861-48-6

2-(4-Fluorophenyl)thiophene

Cat. No.: B192845
CAS No.: 58861-48-6
M. Wt: 178.23 g/mol
InChI Key: PURJRGMZIKXDMW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiophene is an organic compound with the molecular formula C10H7FS. It consists of a thiophene ring substituted with a 4-fluorophenyl group at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Fluorophenyl)thiophene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 4-fluorophenylboronic acid and 2-bromothiophene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like ethanol . The reaction is carried out at elevated temperatures, usually between 50°C and 80°C, to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Therapeutic Compounds

One of the most notable applications of 2-(4-Fluorophenyl)thiophene is its role as a building block in the synthesis of pharmaceutical agents. It has been identified as a crucial intermediate in the production of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus .

Table 1: Key Pharmaceutical Applications

CompoundApplicationMechanism
CanagliflozinTreatment of type 2 diabetes mellitusInhibition of SGLT2
Other derivativesBroad-spectrum antibacterial activityVarious mechanisms

Antibacterial Activity

Research indicates that modifications to the 4-fluorophenyl substituent can enhance antibacterial properties. For instance, derivatives incorporating this compound have shown increased efficacy against various bacterial strains, indicating its potential in developing new antibiotics .

Agrochemical Applications

The agrochemical industry benefits from the incorporation of this compound in formulating crop protection products. Its chemical structure allows for the development of more effective agrochemicals that improve agricultural productivity through enhanced pest resistance and crop yield .

Table 2: Agrochemical Applications

Application TypeDescription
Crop Protection ProductsEnhanced efficacy and reliability
PesticidesImproved formulation stability and effectiveness

Material Science Applications

In material science, this compound serves as an essential component in the synthesis of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating specialty materials utilized in various industrial applications .

Table 3: Material Science Applications

Material TypeApplication
PolymersUsed in developing high-performance materials
CoatingsProvides durability and chemical resistance

Case Study: Canagliflozin Development

The development process for Canagliflozin highlights the significance of this compound in modern pharmacology. The compound's synthesis involves multiple steps where it acts as an intermediate, showcasing its importance in drug formulation .

Case Study: Antibacterial Derivatives

A study focusing on thiophene-linked triazole derivatives demonstrated that replacing certain substituents with this compound significantly improved antibacterial activity against specific pathogens like Micrococcus luteus. This underscores the compound's potential as a scaffold for developing new antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)thiophene is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. The fluorine substituent can also influence the compound’s electronic properties, making it valuable in various applications .

Biological Activity

2-(4-Fluorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted at the 2-position with a 4-fluorophenyl group. Its molecular formula is C10H7FS, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the development of pharmaceuticals such as sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for diabetes treatment. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Target Pathways

This compound is primarily noted for its role as an intermediate in the synthesis of canagliflozin , a medication used to treat type 2 diabetes. Canagliflozin functions by inhibiting the SGLT2 pathway, which is responsible for glucose reabsorption in the kidneys. By blocking this pathway, this compound may help lower blood glucose levels effectively .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption, indicating its suitability for oral administration. The compound's lipophilicity, influenced by the fluorine substituent, enhances its ability to interact with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vivo experiments demonstrated that compounds derived from this structure can suppress tumor growth in models using MCF-7 breast cancer cells. Flow cytometry results indicated that these compounds induce apoptosis in a dose-dependent manner .

Case Studies

  • Diabetes Treatment :
    • Compound : Canagliflozin (derived from this compound)
    • Mechanism : Inhibition of SGLT2
    • Outcome : Reduced blood glucose levels in diabetic patients.
  • Anticancer Research :
    • Study : Examination of derivatives based on this compound.
    • Findings : Significant suppression of tumor growth in MCF-7 models, with IC50 values indicating effective cytotoxicity.

Comparative Analysis

CompoundStructureBiological Activity
This compoundC10H7FSAntimicrobial, anticancer
CanagliflozinDerived from 2-(4-FPT)SGLT2 inhibition
2-PhenylthiopheneLacks fluorineLower reactivity and activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)thiophene, and how can reaction yields be improved?

  • Methodology : Begin with cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-fluorophenylboronic acid and brominated thiophene derivatives. Catalyst systems like Pd(PPh₃)₄ in a THF/H₂O solvent mixture at 80–100°C are common . Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1). Post-synthesis, purify via column chromatography (silica gel, gradient elution). Yield optimization requires adjusting stoichiometry (1:1.2 molar ratio of boronic acid to bromide) and inert atmosphere conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?

  • Protocol :

  • ¹H NMR : Expect aromatic protons in δ 7.2–7.8 ppm (fluorophenyl group) and δ 6.8–7.1 ppm (thiophene protons). Fluorine coupling (J = 8–10 Hz) splits signals .
  • LC-MS : Molecular ion peaks (e.g., m/z 304.1 [M+H]⁺ for acetamide derivatives) confirm molecular weight .
  • IR : Stretching vibrations at ~3100 cm⁻¹ (C–H aromatic) and ~1500 cm⁻¹ (C=C/C–F) .

Q. What literature search strategies are effective for identifying synthetic protocols for thiophene derivatives?

  • Approach : Use SciFinder or Reaxys with keywords like "this compound synthesis," filtering by reaction type (e.g., cross-coupling) and excluding patents. Cross-reference citations in recent reviews (e.g., Molecular Diversity, 2023) for updated methodologies .

Advanced Research Questions

Q. How can computational methods (QSAR, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

  • Workflow :

QSAR : Build a model using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate with R² > 0.8 and Q² > 0.6 .

Docking : Use AutoDock Vina to simulate binding to targets (e.g., Plk1 kinase). Prioritize derivatives with binding energies < −8.0 kcal/mol .

Pharmacokinetics : Apply SwissADME to assess Lipinski compliance (e.g., MW < 500, logP < 5) .

Q. What strategies resolve contradictions in NMR data for structurally similar thiophene derivatives?

  • Analysis :

  • Compare coupling constants (e.g., ³JHF for fluorophenyl vs. thiophene protons) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, acetamide derivatives show NH peaks at δ 10.00 ppm in DMSO-d₆ .

Q. How do substituents on the thiophene ring influence electrochemical properties in materials science applications?

  • Experimental Design :

  • Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups.
  • Characterize via cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆). Fluorophenyl groups typically reduce oxidation potentials by ~0.2 V due to inductive effects .

Properties

IUPAC Name

2-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURJRGMZIKXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619591
Record name 2-(4-Fluorophenyl)thiophene
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-48-6
Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-fluorophenyl)thiophene
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Record name 2-(4-FLUOROPHENYL)THIOPHENE
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Synthesis routes and methods I

Procedure details

2-Iodothiophene and 4-fluorophenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(4-fluorophenyl)thiophene as colorless powder.
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromothiophene (1.0 g, 6.14 mmol) in 1,2-dimethoxyethane (11 mL) was added 4-fluorophenylboronic acid (1.12 g, 7.99 mmol), followed by Pd(PPh3)4 (360 mg, 0.31 mmol) and a 2M Na2CO3 aq. solution (8 mL). The reaction mixture was heated at 80° C. for 4 h, then was poured onto a mixture of ice and CH2Cl2. The aqueous layer was extracted with CH2Cl2 (3×20 mL). The organic layers were dried (MgSO4) and concentrated under reduced pressure to yield a yellow oil. The crude product was filtered through a plug of silica with the aid of hexanes to give 4-fluorophenylthiphene (1.04 g, 95%). TLC (hex) Rf=0.40.
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1 g
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reactant
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1.12 g
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reactant
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11 mL
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solvent
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8 mL
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0 (± 1) mol
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360 mg
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Synthesis routes and methods III

Procedure details

2-iodothiophene (1.05 g, 5 mmol) was dissolved in 6 mL of mixed solution (dimethyl ether and water, v:v=2:1), followed by addition of 4-fluorophenylboronic acid 9a (700 mg, 5 mmol), potassium carbonate (1.38 g, 10 mmol) and tetrakis(triphenyl phosphine)palladium (173 mg, 0.15 mmol). The mixture was microwaved for 30 minutes at 100° C. Thereafter, the reaction mixture was extracted with ethyl acetate (20 mL×3) after 10 mL water were added. The organic extract was washed with saturated sodium chloride solution (20 mL) and combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography with elution system C to obtain the title compound 2-(4-fluorophenyl)thiophene 9b (767 mg, white solid), yield: 86.1%.
Quantity
1.05 g
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reactant
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[Compound]
Name
mixed solution
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6 mL
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solvent
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700 mg
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reactant
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1.38 g
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reactant
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[Compound]
Name
tetrakis(triphenyl phosphine)palladium
Quantity
173 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Bromothiophene (130.4 g, 0.8 mol) was dissolved in 2-Me-THF (240 ml, 0.3 L/mole) and the resulting mixture cooled to 2° C. NiCl2(dppe) (2.11 g, 4.0 mmol) was added followed by addition, over about 40 min. at ≦30° C., of the 4-fluoro-phenylmagnesium bromide solution prepared as in STEP A above to yield a dark red solution. The solution was then stirred at 22° C. for 1.5 hrs. A solution of acetic acid (91.7 ml, 1.6 mol) in water (240 ml, 0.3 L/mol) was then added and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer was washed with water (80 ml, 0.1 L/mol), then concentrated in vacuo at 75° C. to yield 2-(4-fluorophenyl)thiophene as a brown oil.
Quantity
130.4 g
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reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
240 mL
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solvent
Reaction Step One
[Compound]
Name
NiCl2(dppe)
Quantity
2.11 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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91.7 mL
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Quantity
240 mL
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Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 2-bromothiophene (233.0 g, 1.43 mol), 4-fluorophenyl boronic acid (200.0 g, 1.43 mol), bis(triphenylphosphine)palladium(II) dichloride (10.0 g, 14.2 mmol) and aqueous Na2CO3 (454.5 g, 4.3 mol in 1.5 L of H2O) in 1,2-dimethoxyethane (2 L) was stirred at 75-80° C. (internal temperature) for 2 hours. The resulting mixture was cooled to room temperature and then stirred overnight. The solid was separated and discarded. The liquid was washed with water (2×500 mL). The combined aqueous layer was extracted with diethylether (2×500 mL). The combined organic layers were then dried over NaCl, concentrated and purified by flask distillation to yield the title compound as a white solid.
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233 g
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200 g
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1.5 L
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reactant
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2 L
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10 g
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catalyst
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Retrosynthesis Analysis

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